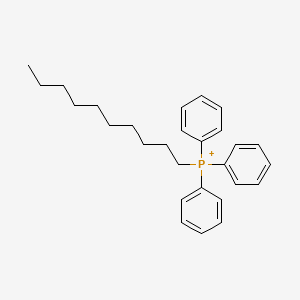
Phosphonium, decyltriphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, decyltriphenyl-, also known as Phosphonium, decyltriphenyl-, is a useful research compound. Its molecular formula is C28H36P+ and its molecular weight is 403.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phosphonium, decyltriphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonium, decyltriphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mitochondria-Targeted Drug Delivery
Decyltriphenylphosphonium is primarily recognized for its role in targeting mitochondria, which are critical organelles involved in energy production and apoptosis. The compound's lipophilic nature allows it to penetrate mitochondrial membranes effectively.
Case Studies
- Anticancer Applications : Research has demonstrated that triphenylphosphonium derivatives can inhibit mitochondrial metabolism, which is pivotal in cancer cell proliferation. For instance, studies involving compounds like honokiol and atovaquone conjugated with decyltriphenylphosphonium showed promising results in reducing mitochondrial function and consequently inhibiting tumor growth .
- Antioxidant Properties : The compound SkQ1, a derivative of decyltriphenylphosphonium, has been shown to extend lifespan in various organisms by mitigating oxidative stress within mitochondria. This antioxidant property is crucial for treating age-related diseases .
Antibacterial Activity
Decyltriphenylphosphonium also exhibits significant antibacterial properties. Studies have indicated that compounds like SkQ1 demonstrate strong activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial membrane potential, leading to cell death without significant cytotoxic effects on mammalian cells .
Data Table: Antibacterial Efficacy of Decyltriphenylphosphonium Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| SkQ1 | Bacillus subtilis | Submicromolar | Disruption of membrane potential |
| SkQ1 | Staphylococcus aureus | Micromolar | Disruption of membrane potential |
| SkQ1 | E. coli | Higher MIC due to resistance | Inhibition of proton motive force |
Cosmetic Applications
The unique properties of phosphonium compounds extend into the cosmetic industry as well. Their ability to stabilize formulations while providing moisturizing effects has led to their incorporation into various cosmetic products.
Formulation Studies
Research has shown that incorporating decyltriphenylphosphonium into cosmetic formulations can enhance stability and efficacy. For instance, studies utilizing experimental design techniques demonstrated that formulations containing this compound exhibited improved sensory properties and skin hydration effects .
Future Directions and Research Opportunities
The versatility of decyltriphenylphosphonium opens avenues for further research:
- Novel Drug Development : Continued exploration into its applications for drug delivery systems targeting mitochondrial dysfunction in diseases like cancer and neurodegenerative disorders.
- Antimicrobial Resistance : Investigating its effectiveness against antibiotic-resistant strains could provide new solutions in combating bacterial infections.
- Cosmetic Innovations : Developing new formulations that leverage its properties for enhanced skin care benefits.
Eigenschaften
CAS-Nummer |
47606-79-1 |
|---|---|
Molekularformel |
C28H36P+ |
Molekulargewicht |
403.6 g/mol |
IUPAC-Name |
decyl(triphenyl)phosphanium |
InChI |
InChI=1S/C28H36P/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28/h9-17,19-24H,2-8,18,25H2,1H3/q+1 |
InChI-Schlüssel |
LUKKCEVNUJBTRF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
10-TPP cpd decyl-triphenylphosphonium decyltriphenylphosphonium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















